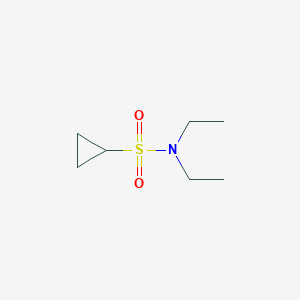

N,N-diethylcyclopropanesulfonamide

説明

N,N-diethylcyclopropanesulfonamide is an organic compound with the molecular formula C7H15NO2S It is a sulfonamide derivative, characterized by the presence of a cyclopropane ring attached to a sulfonamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Cyclopropanesulfonyl chloride+Diethylamine→this compound+HCl

The reaction is usually conducted at low temperatures to control the reactivity of the cyclopropanesulfonyl chloride and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

N,N-diethylcyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N,N-Diethylcyclopropanesulfonamide and related sulfonamides have shown potential as antimicrobial agents. Research indicates that sulfonamides can inhibit bacterial growth by targeting key metabolic pathways, particularly those involving folic acid synthesis. For instance, sulfonamides inhibit dihydropteroate synthase, an enzyme critical for bacterial survival. Studies have demonstrated that derivatives of cyclopropane sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

1.2 Anticancer Properties

Recent studies suggest that cyclopropane sulfonamides may possess antitumor properties. Compounds with similar structures have been evaluated against various cancer cell lines, revealing promising results. For example, derivatives have been tested for their ability to inhibit proliferation in colon cancer and melanoma models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

1.3 Neuropathic Pain Modulation

Research has identified this compound as a potential modulator of TRPM8 channels, which are implicated in pain sensation and thermoregulation. Compounds that antagonize TRPM8 may alleviate cold allodynia in neuropathic pain models, presenting a novel approach to pain management .

Agricultural Applications

2.1 Fungicidal Activity

This compound derivatives have been investigated for their fungicidal properties against various plant pathogens. In vitro assays have shown effective inhibition rates against fungi such as Botrytis cinerea and Fusarium graminearum. These compounds could serve as alternatives to traditional fungicides, offering a more targeted approach to disease management in crops .

Synthetic Methodologies

3.1 Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for diverse functionalization pathways, making it valuable in the development of new chemical entities . The compound can be utilized in palladium-catalyzed cross-coupling reactions to form C–N bonds, facilitating the synthesis of complex amines important for pharmaceutical applications .

3.2 Late-Stage Functionalization

Recent advancements in photocatalytic methods have enabled the late-stage functionalization of sulfonamides, including this compound. This approach allows for the selective transformation of existing compounds into more complex structures without extensive re-synthesis, streamlining drug development processes .

Summary Table of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacteria |

| Anticancer properties | Promising results against cancer cell lines | |

| Neuropathic pain modulation | Potential TRPM8 antagonism | |

| Agricultural Science | Fungicidal activity | Effective against key plant pathogens |

| Synthetic Methodologies | Building block for organic synthesis | Versatile for C–N bond formation |

| Late-stage functionalization | Enables selective transformations |

作用機序

The mechanism of action of N,N-diethylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropane ring may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Similar Compounds

N,N-dimethylcyclopropanesulfonamide: Similar structure but with methyl groups instead of ethyl groups.

N,N-diethylbenzenesulfonamide: Similar sulfonamide group but with a benzene ring instead of a cyclopropane ring.

N,N-diethylmethanesulfonamide: Similar sulfonamide group but with a methane group instead of a cyclopropane ring.

Uniqueness

N,N-diethylcyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

生物活性

N,N-diethylcyclopropanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a sulfonamide group. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The sulfonamide moiety can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Research has demonstrated that certain sulfonamides can exert neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

Biological Activity Data Table

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential use as an antibacterial agent .

- Neuroprotective Potential : In an experimental model of oxidative stress induced by gamma radiation, this compound was shown to significantly reduce myeloperoxidase (MPO) levels and increase glutathione (GSH) levels in brain tissues. These findings indicate its protective role against oxidative damage .

- Cancer Cell Line Studies : In vitro studies assessed the anticancer activity of related sulfonamides against various cancer cell lines, revealing that compounds with similar structures could induce apoptosis and inhibit cell proliferation effectively .

特性

IUPAC Name |

N,N-diethylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-3-8(4-2)11(9,10)7-5-6-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUPPJIAPCUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438157 | |

| Record name | N,N-Diethylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146475-53-8 | |

| Record name | N,N-Diethylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。